Lipophilicity Comparison: Di- vs. Mono- and Non-Fluorinated Picolinates
The computed lipophilicity (XLogP3-AA) of Methyl 5,6-difluoropicolinate is 1.6, representing an increase of approximately 0.9 log units compared to the non-fluorinated methyl picolinate (XLogP ≈ 0.7) and approximately 0.3–0.5 log units higher than mono-fluorinated analogs such as methyl 6-fluoropicolinate (XLogP ≈ 1.2–1.3) [1]. This elevated lipophilicity, driven by the dual fluorine substitution at positions 5 and 6, directly translates to enhanced passive membrane permeability in biological systems—a critical parameter in CNS drug candidate selection where optimal logP values typically range from 1.5 to 3.0 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | Methyl picolinate (non-fluorinated): XLogP ≈ 0.7; Methyl 6-fluoropicolinate: XLogP ≈ 1.2–1.3 (computed values from PubChem) |
| Quantified Difference | Increase of approximately 0.9 log units vs. non-fluorinated; approximately 0.3–0.5 log units vs. mono-fluorinated analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024 release [1] |
Why This Matters
Higher lipophilicity within the optimal range enhances membrane permeability, making this scaffold a preferential choice for medicinal chemistry programs targeting intracellular or CNS targets over less lipophilic picolinate alternatives.
- [1] PubChem. (2024). Methyl 5,6-difluoropicolinate (CID 46311134). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1214324-54-5 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098 View Source
